molecular formula C25H24N4O2S B2953036 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide CAS No. 304645-31-6

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2953036
CAS No.: 304645-31-6
M. Wt: 444.55
InChI Key: NGQMYLVXQVGHMT-UHFFFAOYSA-N
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Description

The compound 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide is a synthetic organic molecule Its structure integrates several distinct functional groups, including a benzoisoquinoline unit, a piperazine ring, and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzisoquinoline Synthesis: The initial step involves the synthesis of the benzoisoquinoline core. This could be achieved through a Pomeranz-Fritsch reaction, which typically utilizes benzaldehyde and an aminoacetaldehyde acetal under acidic conditions.

  • Piperazine Introduction: The piperazine ring can be added via nucleophilic substitution. A key intermediate, such as an N-substituted ethylamine, reacts with chloroethylenediamine to form the piperazine.

  • Carbothioamide Addition:

Industrial Production Methods

For large-scale production, continuous flow reactors might be used to enhance the yield and purity of the final product. Optimized reaction conditions, including temperature control, precise reagent addition, and purification processes, are essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, potentially affecting the benzoisoquinoline ring or the piperazine moiety.

  • Reduction: The carbothioamide group may participate in reduction reactions, altering its sulfur component.

  • Substitution: The aromatic rings present in the structure can participate in electrophilic substitution reactions, introducing various substituents onto the benzene rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid like iron(III) chloride.

Major Products

  • Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.

  • Reduction Products: Alkanes or alcohols depending on the site and extent of reduction.

  • Substitution Products: Halogenated derivatives with possible addition of functional groups like nitro or sulfonic acid groups.

Scientific Research Applications

This compound's unique structure lends itself to a variety of applications:

  • Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its interactions with biological molecules, potential enzyme inhibition, or as a molecular probe.

  • Medicine: Explored for potential therapeutic effects, including anticancer, antimicrobial, or antiviral properties.

  • Industry: Utilized in materials science for developing new polymers or as a part of specialty coatings due to its stability and functional groups.

Comparison with Similar Compounds

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide is compared with compounds like:

  • N-Phenylpiperazine Derivatives: Such as 1-(2-benzothiazolyl)-4-(3-bromophenyl)piperazine, which may share similar pharmacological profiles but differ in specific interactions and efficacy.

  • Benzoisoquinoline Analogs: Like 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-carboxamide, which share structural similarities but differ in the attached functional groups influencing their biological activities.

  • Carbothioamide Compounds: For instance, N,N'-diphenylthiourea, with a simpler structure but may provide insights into the role of the carbothioamide moiety in biological systems.

Conclusion

The compound this compound is a chemically intriguing molecule with broad applications in scientific research. Its synthesis, reactivity, and unique properties make it a valuable subject for further study and development in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c30-23-20-10-4-6-18-7-5-11-21(22(18)20)24(31)29(23)17-14-27-12-15-28(16-13-27)25(32)26-19-8-2-1-3-9-19/h1-11H,12-17H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQMYLVXQVGHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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